molecular formula C10H9BrN2O3 B289806 Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate

Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate

Cat. No. B289806
M. Wt: 285.09 g/mol
InChI Key: XAJJLBJTHIWPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinic acid ethyl ester and is a member of the isonicotinic acid family.

Mechanism of Action

The exact mechanism of action of Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are essential for the survival of cancer cells, tuberculosis bacteria, and malaria parasites.
Biochemical and Physiological Effects:
Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate has been shown to have a variety of biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tuberculosis bacteria, and reduce the parasitemia (presence of parasites in the blood) in malaria-infected mice. Additionally, this compound has been shown to have low toxicity in normal cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate is its potent activity against various diseases. This compound has shown promising results in preclinical studies, and further research is warranted to determine its clinical efficacy. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate. One of the areas of interest is the development of analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to determine the clinical efficacy of this compound in the treatment of various diseases. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications.
Conclusion:
In conclusion, Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate is a promising compound that has shown potent activity against various diseases. The synthesis method is relatively simple, and this compound has been extensively studied in the field of medicinal chemistry. Further research is needed to determine the clinical efficacy of this compound and to develop analogs with improved solubility and bioavailability.

Synthesis Methods

Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate can be synthesized by reacting 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinic acid with ethyl alcohol in the presence of a catalyst. This reaction results in the formation of the ethyl ester of the acid. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Ethyl 3-bromo-5-cyano-6-hydroxy-2-methylisonicotinate has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, tuberculosis, and malaria. It has been reported that this compound has potent antitumor activity and can inhibit the growth of cancer cells. Additionally, it has been shown to be effective against drug-resistant strains of tuberculosis and malaria.

properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

ethyl 3-bromo-5-cyano-2-methyl-6-oxo-1H-pyridine-4-carboxylate

InChI

InChI=1S/C10H9BrN2O3/c1-3-16-10(15)7-6(4-12)9(14)13-5(2)8(7)11/h3H2,1-2H3,(H,13,14)

InChI Key

XAJJLBJTHIWPAH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=O)NC(=C1Br)C)C#N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC(=C1Br)C)C#N

Origin of Product

United States

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